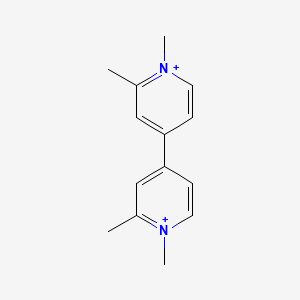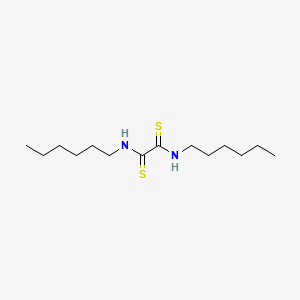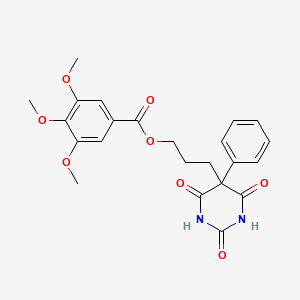
5-(4-Methylpiperazino)-6,7,8,9-tetrahydro-5H-benzocycloheptene dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methylpiperazino)-6,7,8,9-tetrahydro-5H-benzocycloheptene dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 5-(4-Methylpiperazino)-6,7,8,9-tetrahydro-5H-benzocycloheptene dihydrochloride, can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of piperazine derivatives often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yields and purity. The specific industrial methods for producing this compound are not widely documented, but they likely follow similar principles to those used in laboratory synthesis, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpiperazino)-6,7,8,9-tetrahydro-5H-benzocycloheptene dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and the nature of the compound.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are known for their use in pharmaceuticals, and this compound may have potential therapeutic applications.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperazino)-6,7,8,9-tetrahydro-5H-benzocycloheptene dihydrochloride involves its interaction with specific molecular targets and pathways in the body. The exact mechanism is not fully understood, but it is believed to involve binding to receptors or enzymes, leading to changes in cellular processes. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-benzylpiperazine (BZP)
- 1-(3-chlorophenyl)piperazine (mCPP)
- 1-(3-trifluoromethylphenyl)piperazine (TFMPP)
Uniqueness
5-(4-Methylpiperazino)-6,7,8,9-tetrahydro-5H-benzocycloheptene dihydrochloride is unique due to its specific chemical structure, which imparts distinct biological and chemical properties
Properties
CAS No. |
35047-52-0 |
|---|---|
Molecular Formula |
C16H26Cl2N2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C16H24N2.2ClH/c1-17-10-12-18(13-11-17)16-9-5-3-7-14-6-2-4-8-15(14)16;;/h2,4,6,8,16H,3,5,7,9-13H2,1H3;2*1H |
InChI Key |
VWUCRAFXBFKSMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCCCC3=CC=CC=C23.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate](/img/structure/B14688397.png)


![2-[(2-Butylphenoxy)methyl]oxirane](/img/structure/B14688415.png)


![Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate](/img/structure/B14688439.png)

![Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate](/img/structure/B14688448.png)



![Phenylbis[2-(trifluoromethyl)phenyl]phosphane](/img/structure/B14688476.png)
![3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B14688489.png)
